Glyceryl Dimyristate

Description

Properties

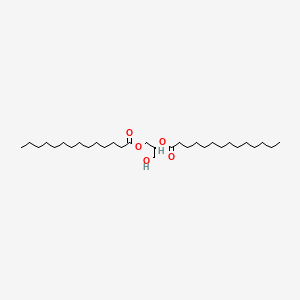

IUPAC Name |

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBCSFJKETUREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942375 | |

| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20255-94-1, 53563-63-6 | |

| Record name | 1,2-Dimyristoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimyristin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)ethylene dimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DIMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-dimyristin synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Dimyristin for Pharmaceutical Applications

Authored by: A Senior Application Scientist

Foreword: The Critical Role of 1,3-Dimyristin in Advanced Therapeutics

1,3-Dimyristin, a specific diacylglycerol (DAG) composed of a glycerol backbone esterified with two myristic acid chains at the sn-1 and sn-3 positions, has emerged from a simple lipid molecule to a cornerstone component in advanced pharmaceutical formulations and cosmetic industries.[1] Its unique amphiphilic nature makes it an exceptional emulsifier and surfactant. In the realm of drug development, 1,3-dimyristin is particularly valued for its role as a protein kinase C (PKC) activator and its application in creating structured lipids for drug delivery systems, such as nanoparticles and liposomes, which can enhance the solubility, stability, and bioavailability of therapeutic agents.[2][3][4][5]

The transition from bench-scale research to clinical application, however, is critically dependent on the ability to produce 1,3-dimyristin of exceptionally high isomeric purity. The presence of contaminants—such as mono- and triglycerides, or the closely related 1,2-dimyristin isomer—can drastically alter the physicochemical properties and biological activity of a formulation. This guide provides a comprehensive overview of the prevalent synthesis and purification methodologies, grounded in established scientific principles and field-proven protocols, to empower researchers and drug development professionals in producing high-grade 1,3-dimyristin.

Part 1: Synthesis Methodologies - A Tale of Two Pathways

The synthesis of 1,3-dimyristin is fundamentally an esterification process. The primary challenge lies in achieving regioselectivity—directing the myristic acid molecules exclusively to the sn-1 and sn-3 positions of the glycerol backbone while leaving the sn-2 position's hydroxyl group free. Two dominant strategies have been established to address this: traditional chemical synthesis and modern enzymatic synthesis.

The Classical Approach: Chemical Synthesis

Chemical synthesis offers a direct route that can produce high yields. However, this pathway often necessitates the use of protecting groups to block the sn-2 hydroxyl group, followed by acylation and deprotection steps. Common chemical methods may involve toxic solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC).

While effective, the drawbacks are significant for pharmaceutical applications. The use of harsh reagents and solvents raises environmental concerns and introduces potential contaminants that are difficult to remove, making the final product unsuitable for clinical use without extensive purification.

The Modern Standard: Enzymatic Synthesis

Enzymatic synthesis has become the preferred method for producing high-purity 1,3-diacylglycerols due to its mild reaction conditions and remarkable specificity.[6] This approach leverages sn-1,3 specific lipases, which are enzymes that selectively catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3) of glycerol.

Causality Behind the Choice: The superiority of the enzymatic route for pharmaceutical-grade production lies in its inherent selectivity, which minimizes the formation of unwanted byproducts like 1,2-DAGs and triglycerides. This "cleaner" reaction profile simplifies downstream purification and ensures a final product with higher isomeric purity and safety.

Key Reaction Parameters & Their Scientific Rationale

The success of lipase-catalyzed synthesis hinges on the precise control of several parameters:

-

Enzyme Selection: The choice of lipase is paramount. Immobilized lipases from Rhizomucor miehei (e.g., Lipozyme RM IM) and Thermomyces lanuginosus (e.g., Lipozyme TL IM) are widely used due to their high sn-1,3 specificity and operational stability.[7][8][9]

-

Substrate Molar Ratio: The molar ratio of myristic acid to glycerol is a critical factor. A 2:1 ratio is stoichiometrically ideal, but slight excesses of the fatty acid may be used to drive the reaction forward.[7] However, a large excess can lead to increased triglyceride formation.

-

Water Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation. However, excess water promotes the reverse reaction (hydrolysis). Therefore, the reaction is often conducted in a solvent-free system or in non-polar organic solvents under vacuum or with the addition of molecular sieves to continuously remove the water produced during esterification.[1][10]

-

Temperature: The reaction temperature must be high enough to keep the myristic acid molten and ensure a sufficient reaction rate, but low enough to prevent thermal deactivation of the lipase. A typical range is 50-70°C.[1][7]

-

Reaction System: Solvent-free systems are increasingly preferred as they are more environmentally friendly and result in a higher concentration of reactants, which can accelerate the reaction rate.[1][7] When solvents are used, their polarity (logP) can significantly influence enzyme activity and selectivity.[8]

Comparative Summary of Synthesis Methods

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Specificity | Low (requires protecting groups) | High (sn-1,3 specific lipases) |

| Reaction Conditions | Harsh (high temps, strong acids/bases) | Mild (50-70°C, neutral pH) |

| Byproducts | Significant (isomers, polymers) | Minimal (mainly MAGs, TGs) |

| Catalysts | Often toxic (DCC, DMAP) | Biocompatible (Lipases) |

| Environmental Impact | High (use of organic solvents) | Low (solvent-free options available) |

| Suitability for Pharma | Lower (due to potential impurities) | High (cleaner product profile) |

Diagram of Synthesis Pathways

Caption: High-level overview of chemical versus enzymatic synthesis routes for 1,3-dimyristin.

Part 2: Purification Strategies - The Path to 99%+ Purity

The crude product from synthesis is a heterogeneous mixture containing the target 1,3-dimyristin, unreacted myristic acid (FFA), glycerol, monomyristin (MMG), 1,2-dimyristin, and trimyristin (TMG).[7] Achieving pharmaceutical-grade purity requires a multi-step, validated purification workflow.

Core Purification Techniques

A successful purification strategy typically combines several techniques, each targeting a specific class of impurities.

-

Molecular Distillation: This is often the first step for crude mixtures from solvent-free reactions. It is highly effective at removing more volatile components under high vacuum and relatively low temperatures.

-

Mechanism: Separation based on differences in molecular weight and volatility.

-

Primary Target Impurities: Unreacted free myristic acid and monomyristin.[7][11]

-

Expert Insight: This step significantly debulks the mixture, making subsequent steps more efficient. It is a cost-effective industrial method for initial purification.[12]

-

-

Solvent Crystallization: This technique leverages differences in the solubility and melting points of the various glycerides.

-

Mechanism: The crude lipid mixture is dissolved in a suitable organic solvent (e.g., acetone, hexane) at a warm temperature, and then slowly cooled. The component with the highest melting point and lowest solubility (often the desired saturated 1,3-DAG) will crystallize out first.[13]

-

Primary Target Impurities: Separation of DAGs from remaining triglycerides and monoglycerides. Can also separate saturated from unsaturated glycerides.

-

Self-Validation: The purity of the crystals can be checked at each step using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Multiple recrystallization steps may be necessary to achieve the desired purity.[10]

-

-

Silica Gel Column Chromatography: This is the gold standard for achieving the highest purity at a laboratory scale.

-

Mechanism: Separation based on polarity. The stationary phase is polar (silica gel), and a non-polar mobile phase is used.

-

Elution Order: The least polar compounds elute first. The typical elution order is: Triglycerides (least polar) -> Diglycerides -> Monoglycerides (most polar).[14]

-

Primary Target Impurities: Isomeric separation of 1,3-dimyristin from 1,2-dimyristin, and removal of trace amounts of mono- and triglycerides.

-

Expert Insight: A carefully controlled solvent gradient is crucial. A common system starts with hexane or petroleum ether to elute triglycerides, followed by a gradual increase in diethyl ether concentration to first elute the 1,3- and 1,2-diglycerides, and finally the monoglycerides.[14]

-

A Validated Purification Workflow

The following diagram and protocol outline a logical, multi-stage process for purifying 1,3-dimyristin from a crude enzymatic reaction mixture.

Diagram of Purification Workflow

Caption: A multi-step workflow for the purification of 1,3-dimyristin to pharmaceutical grade.

Part 3: Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize these based on their specific equipment and starting material composition.

Protocol 1: Enzymatic Synthesis of 1,3-Dimyristin

-

Reactant Preparation: In a round-bottom flask, combine glycerol (10 mmol) and myristic acid (20 mmol).

-

Enzyme Addition: Add 5% (by weight of total reactants) of immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM).[1]

-

Reaction Setup: Heat the mixture to 60°C in a temperature-controlled water bath with constant magnetic stirring.

-

Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the flask throughout the reaction to continuously remove the water produced, driving the esterification equilibrium towards product formation.[1]

-

Reaction Monitoring: The reaction can be monitored over time (e.g., 8-24 hours) by taking small aliquots and analyzing the composition using TLC or GC-FID after silylation of the hydroxyl groups.

-

Enzyme Recovery: Once the reaction reaches the desired conversion, stop the heating and stirring. Recover the immobilized enzyme by filtration for potential reuse. The filtrate is the crude product mixture.

Protocol 2: Purification by Solvent Crystallization

-

Dissolution: Take the crude product mixture (post-molecular distillation, if performed) and dissolve it in 5-10 volumes of acetone by warming to 40-50°C until a clear solution is obtained.

-

Crystallization: Slowly cool the solution to room temperature, then transfer it to a -20°C freezer and hold for 12-24 hours.[10] The higher melting point 1,3-dimyristin will preferentially crystallize.

-

Isolation: Isolate the precipitated crystals by vacuum filtration using a pre-chilled Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold (-20°C) acetone to remove residual soluble impurities (like 1,2-dimyristin and triglycerides).

-

Drying: Dry the purified crystals under vacuum to remove all solvent.

-

Purity Check: Assess the purity of the crystals via HPLC or GC.[15][16] If necessary, repeat the crystallization process (recrystallization) to achieve higher purity.

Conclusion

The synthesis and purification of high-purity 1,3-dimyristin is a meticulous process that is essential for its application in the pharmaceutical and drug development sectors. While chemical synthesis provides a viable route, the superior selectivity and mild conditions of enzymatic synthesis make it the unequivocal choice for producing a product with the safety and purity profile required for clinical applications. The purification strategy must be robust, typically employing a multi-step approach combining molecular distillation, solvent crystallization, and chromatography to systematically remove a range of process-related impurities. By understanding the scientific principles behind each step—from the regioselectivity of lipases to the polarity-based separation on a silica column—researchers can confidently and reproducibly generate the high-quality 1,3-dimyristin needed to advance the next generation of therapeutics.

References

-

Yunos, N. S. H. M., et al. (2015). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 14(1), 1-8. [Link]

-

Liu, K., et al. (2015). Improved enzymatic synthesis route for highly purified diacid 1, 3-diacylglycerols. Journal of the Taiwan Institute of Chemical Engineers, 49, 1-7. [Link]

-

Yong, H., et al. (2015). Enzymatic selective synthesis of 1, 3-DAG based on deep eutectic solvent acting as substrate and solvent. Bioprocess and Biosystems Engineering, 38(12), 2467-2473. [Link]

-

Wei, M., et al. (2022). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1, 3-Dipalmitoylglycerol and 1, 3-Distearoylglycerol. Foods, 11(15), 2329. [Link]

-

ResearchGate. (n.d.). Scheme for the enzymatic synthesis of monoglycerides. [Link]

-

Molbase. (n.d.). 1,3-DIMYRISTIN (C14:0). [Link]

-

AOCS. (n.d.). Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography. [Link]

- Google Patents. (2001). Chemical process for the production of 1,3-diglyceride oils.

-

Drozdzynska, A., et al. (2014). Microbial Purification of Postfermentation Medium after 1, 3-PD Production from Raw Glycerol. BioMed Research International, 2014. [Link]

-

Watts, R., & Dils, R. (1969). Separation of mono-and diglycerides by gas--liquid chromatography. Journal of lipid research, 10(1), 33-40. [Link]

-

ResearchGate. (1969). Separation of mono- and diglycerides by gas-liquid chromatography. [Link]

-

Liu, J., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1, 3-Diolein Synthesis. ACS Omega, 5(38), 24591-24599. [Link]

-

H-Kittikun, A., et al. (2009). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1, 3-Diacylglycerides. Journal of the American Oil Chemists' Society, 86(3), 241-250. [Link]

-

Soumanou, M. M., & Bornscheuer, U. T. (2003). Application Progress of Immobilized Enzymes in the Catalytic Synthesis of 1, 3‐Dioleoyl‐2‐palmitoyltriglyceride Structured Lipids. European Journal of Lipid Science and Technology, 105(11), 656-662. [Link]

-

Sun, C. C., et al. (2022). Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges. Drug Delivery, 29(1), 2963-2983. [Link]

-

Wikipedia. (n.d.). Mono- and diglycerides of fatty acids. [Link]

-

McGlone, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 729-741. [Link]

Sources

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-DIMYRISTIN (C14:0)|7770-09-4 - MOLBASE Encyclopedia [m.molbase.com]

- 3. usbio.net [usbio.net]

- 4. 1,3-DIMYRISTIN (C14:0) | 53563-63-6 [chemicalbook.com]

- 5. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2003029392A1 - Chemical process for the production of 1,3-diglyceride oils - Google Patents [patents.google.com]

- 12. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]

- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography [library.aocs.org]

- 15. Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separation of mono- and diglycerides by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glyceryl Dimyristate: From Chemical Structure to Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Glyceryl Dimyristate in Pharmaceutical Sciences

This compound, a diacylglycerol composed of a glycerol backbone with two myristic acid chains, is a key excipient in the pharmaceutical and cosmetic industries. Its biocompatibility, biodegradability, and ability to enhance the solubility and bioavailability of poorly water-soluble drugs make it a valuable component in various formulations. This guide provides a comprehensive technical overview of this compound, with a focus on its chemical identity, physicochemical properties, synthesis, and its critical role in the development of advanced drug delivery systems such as solid lipid nanoparticles (SLNs).

Part 1: Chemical Identity and Physicochemical Properties

The term "this compound" can refer to several positional isomers, which have distinct chemical structures and, consequently, different physicochemical properties. The most common isomers are 1,2-dimyristoyl-rac-glycerol and 1,3-dimyristoyl glycerol. It is crucial for researchers to distinguish between these isomers as their molecular arrangement influences their behavior in formulations.

Chemical Structures and CAS Numbers

The specific positioning of the myristoyl chains on the glycerol backbone defines the isomer:

-

1,2-Dimyristoyl-rac-glycerol: The myristic acid chains are esterified at the sn-1 and sn-2 positions of the glycerol molecule. This isomer is chiral at the second carbon of the glycerol backbone and exists as a racemic mixture.

-

1,3-Dimyristoyl glycerol: The myristic acid chains are esterified at the sn-1 and sn-3 positions of the glycerol molecule. This isomer is achiral.

-

1,2-Dimyristoyl-sn-glycerol: This is the stereospecific S-enantiomer of the 1,2-isomer.

A generic CAS number for "this compound" is also sometimes cited as 53563-63-6[9][10][11]. However, for scientific accuracy, referencing the specific isomer's CAS number is imperative.

Diagram 1: Chemical Structures of this compound Isomers

Caption: Chemical structures of 1,2-dimyristoyl-rac-glycerol and 1,3-dimyristoyl glycerol.

Physicochemical Properties

The isomeric form of this compound significantly influences its physical and chemical characteristics, which in turn affect its application in drug formulations.

| Property | 1,2-Dimyristoyl-rac-glycerol | 1,3-Dimyristoyl Glycerol | References |

| Molecular Formula | C31H60O5 | C31H60O5 | [2][4] |

| Molecular Weight | 512.8 g/mol | 512.8 g/mol | [2][4] |

| Appearance | Crystalline solid | Solid | [4][7] |

| Melting Point | ~80 °C | Not explicitly found, but expected to differ from the 1,2-isomer | |

| Solubility | Soluble in Chloroform, DMF, Ethanol | Soluble in DMF, DMSO, Ethanol | [1][5][7] |

Part 2: Synthesis and Manufacturing

The synthesis of specific this compound isomers requires a strategic approach to ensure the regioselective esterification of the glycerol backbone. A direct reaction of glycerol with myristic acid would result in a mixture of mono-, di-, and triglycerides, making the isolation of a pure isomer challenging. Therefore, protecting group strategies are commonly employed.

A generalized synthetic approach for producing a specific diglyceride isomer involves:

-

Protection of Glycerol: Selectively protecting one or two of the hydroxyl groups of glycerol. For example, to synthesize 1,3-dimyristin, the hydroxyl group at the C-2 position can be protected.

-

Acylation: The unprotected hydroxyl groups are then acylated using myristoyl chloride or myristic acid in the presence of a coupling agent.

-

Deprotection: The protecting group is removed to yield the final diglyceride.

The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a related compound, has been detailed using Steglich esterification of silica-immobilized sn-glycero-3-phosphocholine (GPC) and myristic acid, followed by purification via recrystallization.[7][12] This highlights the chemical strategies used to achieve high-purity, structurally defined lipids.

Part 3: Applications in Drug Development

This compound isomers are integral components in the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[13][14] These systems are designed to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and bioavailability, while also enabling controlled or targeted release.[13][15]

Role in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) of a conventional emulsion is replaced by a solid lipid matrix. This compound, being solid at physiological temperatures, serves as an excellent core lipid for encapsulating lipophilic drugs.[13]

The key advantages of using this compound in SLNs include:

-

Enhanced Drug Stability: The solid lipid matrix protects encapsulated drugs from chemical degradation.

-

Controlled Release: The solid nature of the lipid provides a stable matrix for sustained drug release.

-

Improved Bioavailability: SLNs can enhance the oral bioavailability of poorly soluble drugs.

-

Biocompatibility: this compound is a physiological lipid, ensuring good tolerability.

Diagram 2: General Workflow for Solid Lipid Nanoparticle (SLN) Preparation

Caption: High-pressure homogenization method for SLN production.

Experimental Protocol: Preparation of SLNs by High-Shear Homogenization

This protocol describes a common method for producing SLNs using this compound.

Materials:

-

This compound (e.g., 1,3-dimyristoyl glycerol)

-

Lipophilic drug

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

Procedure:

-

Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization for a set number of cycles at a defined pressure to reduce the particle size to the nanometer range.[6][16]

-

Cooling and SLN Formation: Allow the resulting nanoemulsion to cool to room temperature. Upon cooling, the lipid recrystallizes, forming the solid lipid nanoparticles.

-

Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.

Part 4: Analytical and Quality Control

The accurate characterization of this compound isomers and their formulations is critical for ensuring product quality and performance. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Techniques for Isomer Analysis

-

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC and silver-ion HPLC are powerful techniques for separating diglyceride positional isomers.[16][17]

-

Supercritical Fluid Chromatography (SFC): Capillary SFC with carbon dioxide as the mobile phase can effectively separate mono-, di-, and triglycerides.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation and quantification of glyceride isomers in mixtures. Specific proton and carbon signals of the glycerol backbone can distinguish between 1,2- and 1,3-diglycerides.[19]

-

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns that aid in the identification of isomers.[2][13]

-

X-ray Diffraction (XRD): XRD is used to study the polymorphism of lipids in their solid state, which is crucial for understanding the stability of SLNs.[20][21][22]

Characterization of this compound-based SLNs

The quality of SLN formulations is assessed by a range of analytical methods:

-

Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average particle size and the width of the size distribution.

-

Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their physical stability.

-

Entrapment Efficiency and Drug Loading: These parameters quantify the amount of drug successfully encapsulated within the lipid matrix and are typically determined by separating the free drug from the SLNs and quantifying the drug in each fraction using techniques like UV-Vis spectroscopy or HPLC.

-

Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles.[23]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to investigate the melting and crystallization behavior of the lipid matrix, providing insights into the physical state of the drug within the nanoparticles.[23]

Part 5: Safety and Regulatory Information

This compound and related diglycerides have been reviewed for their safety in cosmetic and food applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration.[24][25] Diglycerides have also been approved by the U.S. Food and Drug Administration (FDA) for use as indirect food additives.[25]

The 1,3-diglyceride isomer is not considered a significant toxicant in acute or chronic animal studies.[25] While these ingredients are generally considered safe, it is essential to consult the relevant regulatory guidelines for specific pharmaceutical applications.

Conclusion

This compound is a multifaceted excipient with significant potential in modern drug delivery. A thorough understanding of its isomeric forms, physicochemical properties, and behavior in formulations is paramount for researchers and drug development professionals. The ability to form stable, biocompatible solid lipid nanoparticles makes this compound a valuable tool for addressing the challenges associated with poorly soluble drugs. As advancements in lipid-based drug delivery continue, the precise application of well-characterized lipids like this compound will be instrumental in the development of safer and more effective medicines.

References

-

Advent Bio. 1,2-Dimyristoyl-rac-glycerol. Available from: [Link]

-

PubMed. Separation of Glyceride Positional Isomers by Silver Ion Chromatography. Available from: [Link]

-

Cosmetics Info. This compound. Available from: [Link]

-

FDA Global Substance Registration System. This compound. Available from: [Link]

-

PubChem. Glyceryl 1,3-dimyristate. Available from: [Link]

-

PubMed. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography. Available from: [Link]

-

NIH. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. Available from: [Link]

-

Springer. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction. Available from: [Link]

-

CAS Common Chemistry. This compound. Available from: [Link]

-

NIH. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Available from: [Link]

-

PubMed. Synthesis of Substituted 1,3-diesters of Glycerol Using Wittig Chemistry. Available from: [Link]

-

ResearchGate. Powder X-ray Diffraction of Triglycerides in the Study of Polymorphism. Available from: [Link]

-

Journal of Pharmaceutical Research International. Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Available from: [Link]

-

PubMed. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate. Available from: [Link]

-

ResearchGate. The binary phase behavior of 1,3-dimyristoyl-2-stearoyl-sn-glycerol and 1,2-dimyristoyl-3-stearoyl-sn-glycerol. Available from: [Link]

-

ResearchGate. Physicochemical Characterization of Solid Lipid Nanoparticles Comprised of Glycerol Monostearate and Bile Salts. Available from: [Link]

-

NIH. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches. Available from: [Link]

-

ElectronicsAndBooks. X-Ray Investigation of Glycerides. VI. Diffraction Analyses of Synthetic Triacid Triglycerides. Available from: [Link]

-

NIH. Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Available from: [Link]

-

EWG Skin Deep. What is PEG-12 this compound. Available from: [Link]

-

PubMed. Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems. Available from: [Link]

-

NIH. Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Available from: [Link]

-

MDPI. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Available from: [Link]

-

COSMILE Europe. This compound – Ingredient. Available from: [Link]

-

NIH. Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. Available from: [Link]

-

ResearchGate. ¹³C NMR (A) and ¹H NMR (B) spectra of GMS used in this study. 1‐MS,... Available from: [Link]

-

NIH. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Available from: [Link]

-

Oxford Instruments. Application Note – Pulsar 002 Nuclear Magnetic Resonance (NMR) Spectroscopy applied to the analysis of Unsaturated Fat content. Available from: [Link]

-

Patsnap Eureka. The Influence of Geometric Isomers on Drug Delivery Systems. Available from: [Link]

-

ResearchGate. Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Available from: [Link]

-

ResearchGate. Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Peg-12 this compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3-Dimyristoyl-glycerol - Immunomart [immunomart.com]

- 12. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 13. Glyceryl Myristate | C17H34O4 | CID 79050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative determination of monoglycerides and diglycerides by high-performance liquid chromatography and evaporative light-scattering detection | Semantic Scholar [semanticscholar.org]

- 17. Separation of glyceride positional isomers by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journaljpri.com [journaljpri.com]

- 24. cosmeticsinfo.org [cosmeticsinfo.org]

- 25. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Behavior and Phase Transitions of Glyceryl Dimyristate

Introduction: The Significance of Glyceryl Dimyristate in Advanced Formulations

This compound (GDM), a diacylglycerol composed of a glycerol backbone with two myristic acid chains, is a critical excipient in the pharmaceutical and cosmetic industries. Its utility as an emulsifier, emollient, and structuring agent is well-established.[1][2] However, its performance in a formulation is intrinsically linked to its solid-state properties, specifically its thermal behavior and polymorphic phase transitions. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for ensuring product stability, bioavailability, and performance.

The Foundation: Understanding Polymorphism in Lipids

Lipids, including this compound, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] These different polymorphs, while chemically identical, possess distinct molecular packing arrangements, leading to variations in their physical properties such as melting point, solubility, and stability. The three primary polymorphic forms observed in triglycerides and diglycerides are designated α (alpha), β' (beta-prime), and β (beta).[5][6]

-

α (Alpha) Form: This is the least stable polymorph, characterized by a hexagonal packing of the hydrocarbon chains. It has the lowest melting point and is typically formed upon rapid cooling from the melt.

-

β' (Beta-Prime) Form: Exhibiting an orthorhombic chain packing, the β' form has intermediate stability and a melting point higher than the α form. It is often the desired polymorph in many food and pharmaceutical applications due to its smooth texture and plastic nature.

-

β (Beta) Form: The most stable polymorph, the β form, has a triclinic chain packing. It possesses the highest melting point and is the most thermodynamically favored state. However, its formation can sometimes lead to undesirable gritty textures in products.

The transitions between these polymorphic forms are typically monotropic, meaning they proceed from a less stable to a more stable form and are not reversible upon simple heating and cooling cycles.[5] Understanding the kinetics and thermodynamics of these transformations is crucial for controlling the final solid-state form of GDM in a formulation.

Characterizing Thermal Transitions: A Methodological Approach

The primary techniques for elucidating the thermal behavior and polymorphic forms of lipids are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[7][8]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Events

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the precise determination of temperatures and enthalpies associated with phase transitions. A typical DSC thermogram for a polymorphic lipid will show distinct endothermic (heat-absorbing) peaks corresponding to the melting of different polymorphs and potentially exothermic (heat-releasing) peaks associated with recrystallization from a less stable to a more stable form.

X-ray Diffraction (XRD): Probing Crystal Structure

XRD provides information about the crystal lattice structure of a material.[8] Each polymorphic form has a unique diffraction pattern, characterized by specific scattering angles (2θ) and intensities. Short-spacing reflections in the wide-angle X-ray scattering (WAXS) region are indicative of the hydrocarbon chain packing (sub-cell structure), allowing for the definitive identification of the α, β', and β forms. Long-spacing reflections in the small-angle X-ray scattering (SAXS) region provide information about the lamellar stacking of the lipid molecules.

Quantitative Analysis of this compound's Thermal Behavior

While specific experimental data for the distinct polymorphs of pure this compound is not extensively published, we can infer its likely thermal behavior based on the principles of lipid polymorphism. The following table presents a hypothetical summary of the expected thermal properties for the α, β', and β forms of GDM, which would be the target of the experimental protocol outlined below.

| Polymorphic Form | Crystal System (Sub-cell) | Onset Melting Temperature (T_onset) (°C) | Peak Melting Temperature (T_peak) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) |

| α (Alpha) | Hexagonal | Lower | Lowest | Lowest |

| β' (Beta-Prime) | Orthorhombic | Intermediate | Intermediate | Intermediate |

| β (Beta) | Triclinic | Higher | Highest | Highest |

Note: The values in this table are illustrative and would need to be determined experimentally for this compound.

Experimental Protocol: A Self-Validating System for Characterizing GDM Polymorphism

The following detailed methodology provides a robust framework for the comprehensive thermal analysis of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To identify and characterize the polymorphic forms of this compound and determine their transition temperatures and enthalpies.

Materials and Equipment:

-

High-purity this compound

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

-

Hermetic aluminum DSC pans and lids

-

Powder X-ray Diffractometer (PXRD) with temperature-controlled stage

-

Spatula and microbalance

Step-by-Step Methodology:

Part 1: Sample Preparation for Polymorph Generation

The generation of different polymorphs is critically dependent on the thermal history of the sample.

-

Preparation of the Melt: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan hermetically to ensure a closed system and prevent any mass loss.

-

Generation of the α Form: Place the sealed pan in the DSC cell. Heat the sample to approximately 10°C above its final melting point to ensure complete melting and erase any previous thermal history. Hold at this temperature for 5 minutes. Then, rapidly cool the sample to -20°C at a rate of 20°C/min. This rapid quenching kinetically traps the molecules in the less-ordered α form.

-

Generation of the β' and β Forms: To obtain the more stable forms, a slower cooling rate or isothermal annealing is required.

-

Slow Cooling: From the melt, cool the sample at a slow, controlled rate (e.g., 1-2°C/min) to -20°C. This allows more time for the molecules to arrange into the more ordered β' or β structures.

-

Isothermal Annealing: After rapid cooling to form the α polymorph, hold the sample at a temperature just below the α form's melting point for an extended period (e.g., 30-60 minutes). This provides the thermal energy necessary for the transition to a more stable form.

-

Part 2: DSC Analysis

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium) before running the samples.

-

Thermal Program:

-

Equilibrate the sample at -20°C for 5 minutes.

-

Heat the sample from -20°C to 100°C at a controlled rate (e.g., 5°C/min). A slower heating rate can improve the resolution of thermal events.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks. For each peak, determine the onset temperature, peak temperature, and the enthalpy of fusion (area under the peak).

Part 3: Powder X-ray Diffraction (PXRD) Analysis

-

Sample Preparation: Prepare samples of the different polymorphs using the same thermal treatments as in Part 1.

-

Data Acquisition: Mount the sample on the PXRD stage. If using a temperature-controlled stage, the in-situ transformations can be monitored. Scan the sample over a 2θ range of 2-40° to capture both long-spacing and short-spacing reflections.

-

Data Analysis: Analyze the diffraction patterns to identify the characteristic peaks for each polymorph.

-

α form: A single strong short-spacing peak at approximately 4.15 Å.

-

β' form: Two strong short-spacing peaks, typically around 4.2 Å and 3.8 Å.

-

β form: Several strong short-spacing peaks, with a characteristic peak at approximately 4.6 Å.

-

Visualizing the Process: Workflows and Relationships

To better illustrate the experimental logic and the relationships between the polymorphic forms, the following diagrams are provided.

Caption: Polymorphic transition pathways of this compound.

Caption: Experimental workflow for GDM thermal analysis.

Conclusion: From Fundamental Understanding to Practical Application

A thorough understanding of the thermal behavior and phase transitions of this compound is not merely an academic exercise; it is a fundamental requirement for the rational design and development of stable and effective pharmaceutical and cosmetic formulations. The polymorphism of GDM directly influences critical product attributes, including texture, drug release profiles, and long-term stability.

By employing the systematic experimental approach detailed in this guide, researchers can elucidate the distinct polymorphic forms of this compound, quantify their thermal properties, and map their transition pathways. This knowledge empowers formulation scientists to control the crystallization process, select for the desired polymorph, and ultimately, engineer products with optimized performance and a robust shelf life. While the specific thermodynamic values for GDM require dedicated experimental investigation, the principles and methodologies presented here provide a comprehensive and scientifically sound roadmap for achieving that goal.

References

-

Cosmetics Info. This compound. Available at: [Link] (Accessed: January 7, 2026).

-

Hernqvist, L. (1990). Polymorphism of Triglycerides a Crystallographic Review. Food Structure, 9(4), 1. Available at: [Link] (Accessed: January 7, 2026).

-

Linseis Messgeräte GmbH. Phase change analysis with DSC. Available at: [Link] (Accessed: January 7, 2026).

-

Pivette, P., Faivre, V., Brubach, J.-B., Daste, G., Ollivon, M., & Lesieur, S. (2014). Polymorphism of glyceryl behenates: From the individual compounds to the pharmaceutical excipient. Chemistry and Physics of Lipids, 183, 191-203. Available at: [Link] (Accessed: January 7, 2026).

-

IUPAC. Monotropic. In IUPAC Compendium of Chemical Terminology (the "Gold Book"). Available at: [Link] (Accessed: January 7, 2026).

-

Ataman Kimya. GLYCERYL MYRISTATE. Available at: [Link] (Accessed: January 7, 2026).

-

M2p-labs.com. 1,3-Dimyristoyl-glycerol. Available at: [Link] (Accessed: January 7, 2026).

- Marangoni, A. G. (2005).

Sources

The Solubility Profile of Glyceryl Dimyristate: A Comprehensive Technical Guide for Pharmaceutical Formulation

Abstract

Glyceryl dimyristate, a diacylglycerol ester of myristic acid, serves as a critical excipient in the pharmaceutical industry, particularly in the formulation of lipid-based drug delivery systems. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its processability and performance in formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending empirical data with theoretical solubility predictions. We delve into the fundamental principles governing lipid solubility, offer detailed experimental protocols for solubility determination, and present a predictive framework based on Hansen Solubility Parameters (HSP). This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of formulation strategies.

Introduction: The Pivotal Role of Solubility in Lipid-Based Formulations

The principle of "like dissolves like" is the cornerstone of solubility science.[1] Lipids, including this compound, are inherently lipophilic and thus exhibit poor solubility in aqueous media but are readily soluble in a range of organic solvents.[1] The selection of an appropriate organic solvent is a critical decision in the early stages of drug formulation. It influences not only the drug loading capacity and stability of the final product but also the manufacturing process, affecting aspects such as solvent evaporation rates and residual solvent levels. A thorough understanding of the solubility of lipid excipients like this compound is therefore paramount for the rational design and successful development of effective lipid-based drug delivery systems.

Physicochemical Properties of this compound

This compound is a diester of glycerol and myristic acid, a saturated fatty acid with 14 carbon atoms. Its molecular structure imparts a predominantly nonpolar character, which dictates its solubility behavior.

| Property | Value |

| Chemical Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate |

| Synonyms | 1,3-Dimyristin, Dimyristin |

| Molecular Formula | C31H60O5 |

| Molecular Weight | 512.8 g/mol |

| Appearance | Solid |

Source: PubChem CID 82201

Quantitative Solubility of this compound

Obtaining precise quantitative solubility data for every potential solvent is often a resource-intensive endeavor. This guide combines experimentally determined solubility values with theoretically predicted data to offer a broad and practical overview.

Experimentally Determined Solubility

The following table summarizes the available experimental solubility data for this compound in a selection of common solvents. It is important to note that experimental conditions, such as temperature and the specific isomer of this compound used, can influence these values.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Chloroform | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Hexane | Soluble | Not Specified |

Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)

To supplement the experimental data, we can employ a powerful theoretical tool: Hansen Solubility Parameters (HSP). The HSP concept is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The overall principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of two substances (in this case, this compound and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²]

A smaller Ra value indicates a higher likelihood of miscibility and, consequently, higher solubility.

The HSP for this compound have been calculated using the group contribution method based on its molecular structure. The following table presents the calculated HSP for this compound and a range of organic solvents, along with the calculated Ra value.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (this compound) | Predicted Miscibility |

| This compound | 16.8 | 4.5 | 6.0 | - | - |

| n-Hexane | 14.9 | 0.0 | 0.0 | 8.8 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 2.5 | Very High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.3 | Very High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.7 | Very High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.9 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.4 | Very Low |

| Methanol | 15.1 | 12.3 | 22.3 | 18.5 | Very Low |

Disclaimer: These are theoretically predicted values and should be used as a guide for solvent screening. Experimental verification is always recommended.

Experimental Methodologies for Solubility Determination

The Shake-Flask Method: A Foundational Technique

The shake-flask method is a straightforward and widely accepted technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for this compound Solubility

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials with screw caps.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique. Given the lack of a chromophore in this compound, a universal detection method such as Evaporative Light Scattering Detection (ELSD) coupled with High-Performance Liquid Chromatography (HPLC) is recommended. Alternatively, gravimetric analysis after solvent evaporation can be employed.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the quantified concentration and the initial volume of the solvent.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Differential Scanning Calorimetry (DSC) for Rapid Screening

Differential Scanning Calorimetry (DSC) offers a less time-consuming method for estimating the solubility of a solid in a liquid or molten lipid. This technique is based on the principle that the melting point of a substance is depressed by the addition of a soluble impurity.

Protocol: DSC for Solubility Estimation

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the test compound (if determining drug solubility in the lipid) at varying weight ratios.

-

DSC Analysis: Accurately weigh 5-10 mg of each mixture into a DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.

-

Data Interpretation: The melting endotherm of the this compound will decrease as the concentration of the soluble compound increases. The point at which the melting enthalpy no longer changes with increasing concentration corresponds to the saturation solubility at the melting temperature.

Caption: Workflow for Solubility Estimation using DSC.

Hot Stage Microscopy (HSM) for Visual Confirmation

Hot Stage Microscopy (HSM) is a powerful visual technique that complements DSC by allowing for direct observation of the dissolution process.

Protocol: HSM for Solubility Determination

-

Sample Preparation: Place a small amount of this compound on a microscope slide and add a drop of the solvent.

-

Heating and Observation: Place the slide on the hot stage and gradually increase the temperature while observing the sample under a polarized light microscope.

-

Endpoint Determination: The temperature at which the last crystals of this compound dissolve is taken as the saturation temperature for that concentration. By preparing samples with different known concentrations, a solubility curve can be constructed.

Causality in Experimental Choices: Why These Methods?

-

Shake-Flask Method: This is the gold standard for equilibrium solubility determination due to its direct measurement under controlled conditions. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, providing highly reliable data.

-

DSC: This thermoanalytical technique is valuable for rapid screening and for systems where traditional methods are challenging, such as for solid dispersions. It provides insights into the solid-state properties of the mixture.

-

HSM: The primary advantage of HSM is the direct visualization of the dissolution process. This can help to identify potential issues such as polymorphism or the formation of solvates, which might be missed by other techniques.

Conclusion: An Integrated Approach to Understanding Solubility

The solubility of this compound is a multifaceted property that is crucial for its effective application in pharmaceutical formulations. This guide has provided a comprehensive framework for understanding and determining this critical parameter. By integrating experimentally determined data, theoretical predictions from Hansen Solubility Parameters, and robust experimental protocols, researchers and formulation scientists can make more informed decisions in solvent selection and the design of lipid-based drug delivery systems. This holistic approach, grounded in scientific principles and practical methodologies, will ultimately contribute to the development of more stable, efficacious, and manufacturable pharmaceutical products.

References

- Food Safety Institute. (2025). Properties of Lipids: Physical and Chemical.

-

PubChem. Glyceryl 1,3-dimyristate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pivotal Role of Glyceryl Dimyristate in Modulating Lipid Bilayer Architecture and Function: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glyceryl dimyristate, a diacylglycerol (DAG), is a critical modulator of lipid bilayer properties and a key player in cellular signaling and membrane dynamics. This technical guide provides an in-depth analysis of the multifaceted roles of this compound, from its fundamental physicochemical characteristics to its profound impact on the structural and dynamic properties of lipid membranes. We will explore its ability to alter lipid packing, induce membrane curvature, and influence membrane fluidity. Furthermore, this guide will delve into the biological implications of these actions, particularly in the context of signal transduction pathways and its applications in advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function in both biological and artificial membrane systems.

Section 1: Introduction to this compound: Physicochemical Properties and Significance

Chemical Structure and Properties of this compound (GD)

This compound, also known as 1,2-dimyristoyl-sn-glycerol, is a diglyceride consisting of a glycerol backbone esterified with two myristic acid molecules. Myristic acid is a saturated fatty acid with a 14-carbon chain. This structure imparts an amphiphilic character to the molecule, though it is predominantly hydrophobic. Unlike phospholipids, this compound lacks a polar head group, a feature that is central to its unique effects on membrane structure. This compound and its related compounds are used in a variety of cosmetic and personal care products.[1]

This compound as a Diacylglycerol (DAG) Analogue

In cellular contexts, diacylglycerols are pivotal second messengers in numerous signaling cascades.[2][3] They are transiently produced at the cell membrane and are essential for activating a range of proteins, most notably protein kinase C (PKC).[3] this compound serves as a stable analogue of endogenous DAGs, making it an invaluable tool for studying the biophysical and biochemical consequences of DAG accumulation in membranes. Its well-defined chemical structure allows for the systematic investigation of DAG-lipid and DAG-protein interactions in model membrane systems.

Overview of its Role in Biological and Artificial Membranes

The presence of this compound in a lipid bilayer can significantly alter its physical properties. Due to its conical shape, with a small glycerol head and a larger hydrophobic body, it introduces packing defects and can induce negative membrane curvature.[2][4] This ability to modulate membrane architecture is fundamental to its role in cellular processes such as membrane fusion and fission, and vesicle budding.[3][5] In the realm of drug delivery, these properties are harnessed to create more efficient and stable lipid-based nanoparticle formulations, such as liposomes.[6][7][8]

Section 2: The Impact of this compound on the Structural and Dynamic Properties of Lipid Bilayers

Perturbation of Lipid Packing and Induction of Membrane Stress

The incorporation of this compound into a phospholipid bilayer disrupts the ordered packing of the phospholipid acyl chains. Its bulky hydrophobic region and small polar head group increase the spacing between phospholipid headgroups.[2] This creates voids in the hydrophobic core of the bilayer, which can be energetically unfavorable. To mitigate this, surrounding phospholipids may adjust their conformation, leading to an overall "condensing effect" where the acyl chains become more ordered and the bilayer thickness increases.[2]

Methodology Spotlight: X-ray Diffraction Analysis of GD-Containing Bilayers

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques to probe the structural changes in lipid bilayers upon the inclusion of this compound.

Experimental Protocol:

-

Liposome Preparation:

-

Co-dissolve the desired phospholipid (e.g., DOPC) and this compound in a chloroform/methanol (2:1, v/v) solvent system at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing, followed by several freeze-thaw cycles to promote the formation of multilamellar vesicles (MLVs).

-

-

SAXS/WAXS Data Acquisition:

-

Load the MLV suspension into a temperature-controlled sample holder.

-

Expose the sample to a collimated X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

-

Data Analysis:

-

SAXS: The positions of the Bragg peaks in the low-angle region provide the lamellar repeat distance (d-spacing) of the lipid bilayer. Changes in d-spacing indicate alterations in bilayer thickness and inter-bilayer water layer thickness.

-

WAXS: A broad peak around 4.5 Å in the wide-angle region is characteristic of disordered acyl chains in the liquid-crystalline phase. A sharp peak around 4.2 Å indicates the presence of a gel phase with tightly packed acyl chains. The position and width of these peaks can reveal changes in lipid packing.

-

Modulation of Membrane Fluidity and Phase Behavior

Membrane fluidity is a critical parameter for cellular function, influencing the diffusion of membrane proteins and lipids.[9] this compound's effect on membrane fluidity is complex and concentration-dependent. At low concentrations, it can increase fluidity by disrupting the tight packing of saturated phospholipids. However, at higher concentrations, its condensing effect can lead to a more ordered, less fluid membrane state.[2]

Methodology Spotlight: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm).

Experimental Protocol:

-

Sample Preparation: Prepare MLVs containing varying concentrations of this compound as described in the X-ray diffraction protocol.

-

DSC Measurement:

-

Accurately weigh and seal a small amount of the MLV suspension into an aluminum DSC pan. An equal volume of buffer is sealed in a reference pan.

-

Place both pans in the DSC instrument.

-

Scan the temperature over a desired range (e.g., 10°C to 60°C) at a constant rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The main phase transition temperature (Tm) is identified as the peak of the endothermic transition in the thermogram.

-

A broadening of the transition peak or a shift in the Tm indicates that this compound has altered the cooperativity of the phase transition and the overall thermal stability of the bilayer.

-

Influence on Membrane Curvature and Non-Lamellar Phase Formation

The conical molecular shape of this compound predisposes it to induce negative curvature in lipid monolayers.[4][10] This property is crucial for biological processes that involve membrane bending, such as endocytosis, exocytosis, and the formation of transport vesicles.[3] At high concentrations, the accumulation of negative curvature strain can lead to the formation of non-lamellar lipid phases, such as the inverted hexagonal (HII) phase.[11][12]

Data Focus: Effect of this compound Concentration on Membrane Curvature

| This compound (mol%) | Effect on Membrane Curvature | Tendency for Non-Lamellar Phases |

| 1-5 | Localized negative curvature | Low |

| 5-15 | Increased negative curvature strain | Moderate |

| >15 | Formation of inverted non-lamellar phases (e.g., HII) | High |

Section 3: Biological Implications: this compound's Role in Cellular Processes

Mimicking Endogenous Diacylglycerol in Signal Transduction

One of the most well-characterized roles of DAGs is the activation of protein kinase C (PKC).[3] The production of DAG in the plasma membrane recruits PKC from the cytosol and allosterically activates it. This compound, by mimicking endogenous DAG, can be used to study the downstream effects of PKC activation in a controlled manner.

Pathway Analysis: Activation of Protein Kinase C (PKC) by GD

Caption: Workflow for GUV preparation and microscopy analysis.

Section 4: Applications in Drug Delivery and Pharmaceutical Sciences

This compound as an Excipient in Lipid-Based Formulations

In the pharmaceutical industry, this compound is used as an excipient in various formulations. Its ability to modify lipid packing and fluidity can be exploited to enhance the stability of lipid nanoparticles and control the release of encapsulated drugs. PEGylated forms of this compound, such as PEG-12 this compound, are also used to create sterically stabilized liposomes with prolonged circulation times. [6][7]

Enhancing Drug Encapsulation and Release from Liposomes

The inclusion of this compound in liposomal formulations can improve the encapsulation efficiency of both hydrophobic and hydrophilic drugs. [7]The disruptions it creates in the lipid bilayer can provide additional space for drug loading. Furthermore, by modulating membrane fluidity, this compound can influence the rate of drug release from the liposome, allowing for the design of controlled-release drug delivery systems. Glycerosomes, which are liposomes containing glycerol, have shown promise as effective drug carriers. [13][14]

Protocol: Preparation and Characterization of GD-Containing Liposomes for Drug Delivery

-

Preparation (Thin-Film Hydration Method):

-

Co-dissolve phospholipid (e.g., DPPC), cholesterol, this compound, and the drug in an organic solvent.

-

Create a thin lipid film by rotary evaporation.

-

Hydrate the film with an aqueous buffer to form MLVs.

-

Downsize the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion.

-

-

Characterization:

-

Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the liposomes.

-

Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the liposomes by size exclusion chromatography or dialysis. Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). %EE = (Amount of encapsulated drug / Total amount of drug) x 100

-

In Vitro Drug Release: Place the liposome formulation in a dialysis bag against a large volume of release medium. At predetermined time points, withdraw samples from the release medium and quantify the amount of released drug.

-

Section 5: Conclusion and Future Perspectives

This compound is a deceptively simple molecule with a profound impact on the structure and function of lipid bilayers. Its ability to modulate lipid packing, fluidity, and curvature makes it a key player in a wide array of cellular processes, from signal transduction to membrane trafficking. For drug development professionals, a thorough understanding of these properties is essential for the rational design of advanced lipid-based drug delivery systems.

Future research will likely focus on the intricate interplay between this compound, other lipid species, and membrane proteins. Elucidating how this compound influences the formation of lipid rafts and the function of membrane-embedded proteins will provide deeper insights into its regulatory roles in the cell. Furthermore, the development of novel this compound derivatives could lead to the creation of even more sophisticated and targeted drug delivery vehicles.

References

-

Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC - NIH. (URL: [Link])

-

Structure and functional properties of diacylglycerols in membranes - PubMed. (URL: [Link])

-

Effects of diacylglycerols and Ca2+ on structure of phosphatidylcholine/phosphatidylserine bilayers - PMC - NIH. (URL: [Link])

-

Interplay of proteins and lipids in generating membrane curvature - PMC - NIH. (URL: [Link])

-

Membrane curvature - Wikipedia. (URL: [Link])

-

Membrane curvature allosterically regulates the phosphatidylinositol cycle, controlling its rate and acyl-chain composition of its lipid intermediates - NIH. (URL: [Link])

-

Measurement of the membrane curvature preference of phospholipids reveals only weak coupling between lipid shape and leaflet curvature | PNAS. (URL: [Link])

-

Peg-12 this compound - PubChem - NIH. (URL: [Link])

-

PEG-12 this compound (Explained + Products) - INCIDecoder. (URL: [Link])

-

What Is Diacylglycerol (DAG)? - Biology For Everyone - YouTube. (URL: [Link])

-

This compound - Cosmetics Info. (URL: [Link])

-

Glycerosomes: Investigation of role of 1,2-dimyristoyl-sn-glycero-3-phosphatidycholine (DMPC) on the assembling and skin delivery performances - ResearchGate. (URL: [Link])

-

DIMYRISTOYLPHOSPHATIDYL... (URL: [Link])

-

PEG-12 this compound in skincare, What is? - Lesielle. (URL: [Link])

-

GLYCERYL MYRISTATE - Ataman Kimya. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

Membrane fluidity - Wikipedia. (URL: [Link])

-

Glycerol-Induced Membrane Stiffening: The Role of Viscous Fluid Adlayers - PMC - NIH. (URL: [Link])

-

Molecular Effects of Glycerol on Lipid Monolayers at the Gas–Liquid Interface. (URL: [Link])

-

Communication: Contrasting effects of glycerol and DMSO on lipid membrane surface hydration dynamics and forces | Request PDF - ResearchGate. (URL: [Link])

-

Glycerol permeability of human fetal and adult erythrocytes and of a model membrane. (URL: [Link])

-

Glycerol-based Liposomal Systems - Cosmetic Science Technology. (URL: [Link])

-

Glycerosomes: A Novel Vesicular Drug Delivery System - Research Journal of Pharmacy and Technology. (URL: [Link])

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Interplay of proteins and lipids in generating membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. PEG-12 this compound (Explained + Products) [incidecoder.com]

- 7. lesielle.com [lesielle.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 10. Membrane curvature - Wikipedia [en.wikipedia.org]

- 11. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of diacylglycerols and Ca2+ on structure of phosphatidylcholine/phosphatidylserine bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Molecular Interactions Between Glyceryl Dimyristate and Phospholipids